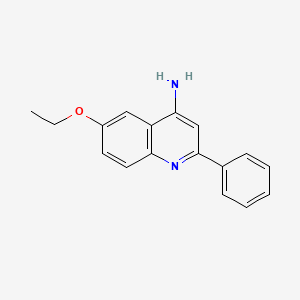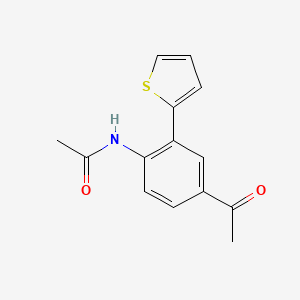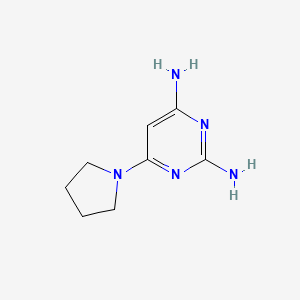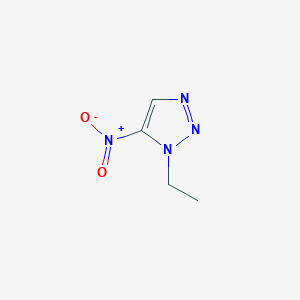
6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core with bromine atoms at the 6th and 7th positions, a cyclopropyl group at the 2nd position, and a carboxylic acid group at the 4th position. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-cyclopropylquinoline, followed by the introduction of the carboxylic acid group at the 4th position. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The final step involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atoms at the 6th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents at the 6th and 7th positions.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline core play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethylquinoline-2,3-dicarboxylic Acid: Another quinoline derivative with methyl groups at the 6th and 7th positions and carboxylic acid groups at the 2nd and 3rd positions.
6,7-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid: Similar to 6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid but with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to other halogenated quinoline derivatives. The cyclopropyl group also adds to its uniqueness by influencing the compound’s steric and electronic properties.
Eigenschaften
Molekularformel |
C13H9Br2NO2 |
|---|---|
Molekulargewicht |
371.02 g/mol |
IUPAC-Name |
6,7-dibromo-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9Br2NO2/c14-9-3-7-8(13(17)18)4-11(6-1-2-6)16-12(7)5-10(9)15/h3-6H,1-2H2,(H,17,18) |
InChI-Schlüssel |
ROIRMYZWLLYSDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)

![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)


![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)

![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)

